5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of an indole derivative with a pyrimidine trione precursor. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or acetic acid, to facilitate the formation of the methylene bridge between the indole and pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide: Known for its anti-inflammatory activity.
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Studied for its antibacterial properties.
Uniqueness
5-((1H-indol-3-yl)methylene)-1,3-di-o-tolylpyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of an indole and pyrimidine trione structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-17-9-3-7-13-23(17)29-25(31)21(15-19-16-28-22-12-6-5-11-20(19)22)26(32)30(27(29)33)24-14-8-4-10-18(24)2/h3-16,31H,1-2H3/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUCPFBHMRATJA-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)C=C4C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3C)/C=C/4\C=NC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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